molecular formula C6H9Cl3FeNO6 B13736892 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron CAS No. 14695-88-6

2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron

Cat. No.: B13736892
CAS No.: 14695-88-6
M. Wt: 353.3 g/mol
InChI Key: DGBYNMKSKMINML-UHFFFAOYSA-K
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Description

2-[Bis(carboxymethyl)amino]acetic acid, commonly abbreviated as DTPA (diethylenetriaminepentaacetic acid), is a polyamino carboxylic acid with the molecular formula C14H23N3O10. It functions as a high-denticity chelating agent, capable of binding metal ions through its five carboxymethyl groups and three nitrogen atoms . In the context of trichloroiron (FeCl3), the compound forms hybrid materials such as δ-FeOOH(100).[Gd(DTPA)(H2O)]<sup>2−</sup>, studied for their hyperfine interactions with water molecules.

DTPA’s structure comprises a linear ethylenediamine backbone modified with carboxymethyl groups, enabling strong coordination with lanthanides like gadolinium (Gd<sup>3+</sup>). The trichloroiron component likely contributes to the hybrid material’s magnetic properties or structural stability .

Properties

CAS No.

14695-88-6

Molecular Formula

C6H9Cl3FeNO6

Molecular Weight

353.3 g/mol

IUPAC Name

2-[bis(carboxymethyl)amino]acetic acid;trichloroiron

InChI

InChI=1S/C6H9NO6.3ClH.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H;/q;;;;+3/p-3

InChI Key

DGBYNMKSKMINML-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O.Cl[Fe](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron typically involves the reaction of 2-[Bis(carboxymethyl)amino]acetic acid with iron trichloride. The reaction is carried out in an aqueous medium, where the chelating agent binds to the iron ions, forming a stable complex. The reaction conditions often include controlled pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as ethylenediaminetetraacetic acid under controlled pH and temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state complexes .

Scientific Research Applications

2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron involves the chelation of metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the carboxylate and amino groups of the chelating agent to the metal ion, forming a stable ring structure .

Comparison with Similar Compounds

Table 1: Key Properties of DTPA and Related Chelators

Compound Structure Denticity Stability (Thermodynamic/Kinetic) Primary Application Toxicity Considerations
DTPA Linear 8 Moderate stability; faster ligand exchange MRI contrast agents, heavy metal detoxification Low if Gd<sup>3+</sup> is tightly bound
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocyclic 8 High thermodynamic stability; slow kinetics MRI contrast agents, radiotherapy Lower Gd<sup>3+</sup> release due to macrocyclic stability
EDTA (Ethylenediaminetetraacetic acid) Linear 6 Moderate stability; limited for lanthanides Industrial chelation, food preservatives Not suitable for in vivo Gd<sup>3+</sup> due to lower denticity
DTPA-BMA (DTPA bis-methylamide) Linear (non-ionic derivative) 8 Reduced osmolality; non-ionic nature MRI contrast agents (e.g., Omniscan™) Higher risk of nephrogenic systemic fibrosis (NSF) in renal impairment

Key Findings:

DTPA vs. DOTA :

  • DTPA’s linear structure allows faster ligand exchange but lower thermodynamic stability compared to DOTA’s macrocyclic structure , which enhances Gd<sup>3+</sup> retention and reduces toxicity .
  • Clinical preference for DOTA in long-term imaging due to its kinetic inertness.

DTPA vs. EDTA :

  • EDTA’s lower denticity (6 vs. 8) limits its utility in lanthanide chelation. DTPA’s additional carboxymethyl groups improve metal-binding capacity, making it more suitable for biomedical applications .

DTPA-BMA: The non-ionic nature of DTPA-BMA reduces solution osmolality, improving patient tolerance. However, its weaker Gd<sup>3+</sup> binding increases NSF risk compared to ionic DTPA .

Hybrid Material Comparisons

The δ-FeOOH(100).[Gd(DTPA)(H2O)]<sup>2−</sup> hybrid demonstrates distinct relaxation parameters compared to other Gd complexes (Table 2).

Table 2: Relaxation Properties of Gd Complexes

Complex T1 Relaxivity (mM<sup>−1</sup>s<sup>−1</sup>) T2 Relaxivity (mM<sup>−1</sup>s<sup>−1</sup>) Notes
[Gd(DTPA)(H2O)]<sup>2−</sup> 4.1 5.2 Moderate contrast enhancement; used in Magnevist™
[Gd(DOTA)(H2O)]<sup>−</sup> 3.7 4.8 Lower relaxivity but superior stability
δ-FeOOH(100).[Gd(DTPA)(H2O)]<sup>2−</sup> 5.3 6.5 Enhanced relaxivity due to FeOOH matrix

Key Findings:

  • The trichloroiron-containing hybrid exhibits higher relaxivity (T1 = 5.3 mM<sup>−1</sup>s<sup>−1</sup>), likely due to synergistic interactions between FeCl3 and the Gd-DTPA complex .
  • Stability remains a challenge for hybrids compared to standalone DOTA complexes.

Comparison with Non-Medical Chelators

  • Fluo-4 (): A calcium-sensitive dye containing a bis(carboxymethyl)amino group. While structurally similar to DTPA, Fluo-4’s application diverges entirely (calcium detection vs. metal chelation), highlighting the functional versatility of carboxymethylated compounds .

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